REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:13]2[O:14][C:15]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:16][C:17](=[O:18])[C:12]=2[CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9]2)[CH:2]=[CH2:3].[H][H]>C(O)C.[Pd]>[O:18]=[C:17]1[CH:16]=[C:15]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[O:14][C:13]2[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]3[C:10](=[CH:11][C:12]1=2)[CH2:9][CH2:8][CH2:7][CH2:6]3
|
Name
|
product
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C2CCCCC2=CC2=C1OC(=CC2=O)C(=O)OCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The catalyst was subsequently filtered off
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid was twice crystallised from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC(=C1)C(=O)OCC)C(=C1CCCCC1=C2)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |